molecular formula C11H11BrO2S B13268316 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid

1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid

Cat. No.: B13268316
M. Wt: 287.17 g/mol
InChI Key: FMDZEFYMCDBSOP-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2S. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclobutane ring bearing a carboxylic acid functional group. It is primarily used in research and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromothiophenol with a suitable cyclobutane derivative under controlled conditions.

    Cyclobutane Ring Formation: The intermediate is then subjected to cyclization reactions to form the cyclobutane ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.

Major Products:

Scientific Research Applications

1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid is unique due to the combination of its bromophenyl sulfanyl group and cyclobutane ring, which imparts distinct chemical and biological properties compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H11BrO2S

Molecular Weight

287.17 g/mol

IUPAC Name

1-(2-bromophenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11BrO2S/c12-8-4-1-2-5-9(8)15-11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)

InChI Key

FMDZEFYMCDBSOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=CC=CC=C2Br

Origin of Product

United States

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